N-tert-Butyl-2,2,2-trifluoroacetamide

Beschreibung

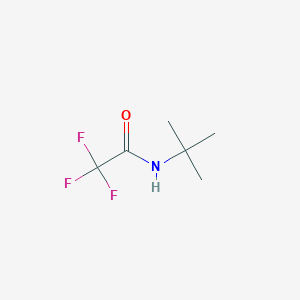

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQPTWDSLZDCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173269 | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1960-29-8 | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001960298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butyl 2,2,2 Trifluoroacetamide and Analogous Derivatives

Direct Acylation Routes

Direct acylation represents one of the most straightforward approaches to forming the N-tert-butyl-trifluoroacetamide linkage. This involves the reaction of a tert-butylamine (B42293) source with a trifluoroacetylating agent.

Amine Acylation with Trifluoroacetic Anhydride (B1165640)

A common and well-established method for the synthesis of trifluoroacetamides is the direct acylation of an amine with trifluoroacetic anhydride (TFAA). In a procedure analogous to the synthesis of N-benzyl-2,2,2-trifluoroacetamide, tert-butylamine can be reacted with TFAA. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether. The high reactivity of TFAA facilitates the rapid formation of the amide bond. The process involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the desired N-tert-Butyl-2,2,2-trifluoroacetamide and trifluoroacetic acid as a byproduct. Key parameters for a successful synthesis include careful control of the stoichiometry, maintaining inert reaction conditions, and selecting an appropriate solvent. Purification is often achieved through washing with an aqueous base, like sodium bicarbonate, to remove the acidic byproduct, followed by filtration and drying.

Alternative Trifluoroacetylation Reagents

While effective, the high reactivity of trifluoroacetic anhydride can sometimes lead to undesired side reactions. google.com This has prompted the investigation of alternative, milder trifluoroacetylation reagents. One such alternative involves the use of trifluoroacetic acid (TFA) itself, activated by a coupling agent. For instance, primary and secondary amines can be effectively trifluoroacetylated by reacting them with TFA in the presence of trichloromethylchloroformate and triethylamine (B128534) under mild, ambient temperature conditions. google.com This method offers a novel way to introduce the trifluoroacetyl group, avoiding the need to separately synthesize a more reactive acylating agent and generating minimal byproducts. google.com

Other specialized reagents have also been developed. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an efficient silylating agent that can be used for the trifluoroacetylation of various functional groups, including amines. sigmaaldrich.com It is noted for being less sensitive to moisture compared to other silylating reagents used for derivatization. sigmaaldrich.com

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution provides an alternative strategic approach to the synthesis of this compound. The Ritter reaction is a prominent example of this pathway, offering a method to form N-alkyl amides from nitriles. wikipedia.org This reaction involves the generation of a stable carbocation, which is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile. The subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-substituted amide. wikipedia.orgmissouri.edu

For the synthesis of N-tert-butyl amides, a tert-butyl carbocation is generated from precursors like isobutylene, tert-butanol, or tert-butyl acetate (B1210297) in the presence of a strong acid. wikipedia.orgnih.gov This carbocation then reacts with a nitrile. To produce the target compound, trifluoroacetonitrile (B1584977) would be the required nitrile. The Ritter reaction is considered highly atom-economical as it directly combines the carbocation precursor and the nitrile. researchgate.net Various acid catalysts can be employed, including sulfuric acid, and research has focused on developing scalable procedures with broad substrate scope for aromatic and alkyl nitriles. nih.govresearchgate.net

| Nitrile Substrate | tert-Butyl Source | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Nitriles | tert-Butyl Acetate | Sulfuric Acid, 42°C | Excellent | missouri.edu |

| Aromatic/Aliphatic Nitriles | tert-Butyl Acetate | Acetic Acid | Not specified | nih.gov |

| Alkyl/Aryl Nitriles | Di-tert-butyl dicarbonate (B1257347) | Cu(OTf)₂, room temp, solvent-free | Excellent | researchgate.net |

| Secondary/Tertiary Alcohols | Nitriles | FeCl₃·6H₂O/glycerol, aerobic | Up to 98% | researchgate.net |

Development of Green Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This involves considering principles like atom economy, waste minimization, and the use of non-toxic, renewable materials and solvent-free conditions.

Atom Economy and Waste Minimization

Atom economy is a key metric in green chemistry, measuring how many atoms from the starting materials are incorporated into the final desired product. The Ritter reaction is often cited as an atom-economical process because it directly combines the nitrile and the carbocation source into the final amide product. researchgate.net

However, the classical Ritter reaction often requires strong acids and subsequent neutralization, which can generate significant amounts of salt waste, diminishing its green credentials. wikipedia.org In contrast, the direct acylation with trifluoroacetic anhydride has inherently poor atom economy, as it produces trifluoroacetic acid as a stoichiometric byproduct that must be removed and disposed of.

Newer methods aim to improve on these aspects. For example, a method for the N-nitrosation of secondary amines using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions highlights features like broad substrate scope, easy isolation, and excellent yields, which contribute to waste minimization. rsc.org While not a direct synthesis of the target compound, it demonstrates a trend towards cleaner transformations. Similarly, the synthesis of amides via the Ritter reaction using reusable catalysts like FeCl3·6H2O in a glycerol-based deep eutectic solvent significantly reduces the environmental footprint compared to traditional protocols. researchgate.net

Solvent-Free and Environmentally Benign Procedures

Eliminating volatile organic solvents is a major goal of green chemistry. Several methodologies for the synthesis of N-tert-butyl amides have been developed that operate under solvent-free conditions. The Ritter reaction using di-tert-butyl dicarbonate as the tert-butyl source can be catalyzed by Cu(OTf)₂ at room temperature without any solvent. researchgate.net Another approach involves the transamidation of N,N-dimethyl amides with primary amines promoted by sodium tert-butoxide, which also proceeds under solvent-free conditions at room temperature. organic-chemistry.org

The use of environmentally benign solvents is another important strategy. Water is an ideal green solvent, and methodologies for sulfonamide synthesis have been developed that proceed in aqueous media, omitting organic bases and simplifying product isolation to filtration. rsc.org For reactions requiring non-aqueous conditions, 2,2,2-trifluoroethanol (B45653) (TFE) has emerged as an advantageous solvent due to its low nucleophilicity, ability to solubilize polar substrates, and ease of removal. nih.gov It has been successfully used in combination with trifluoroacetic acid to catalyze SNAr reactions of heterocycles with anilines. nih.gov Furthermore, mechanochemical methods, such as liquid-assisted ball-milling, are being explored for peptide synthesis, avoiding the use of bulk toxic solvents and representing a frontier in green synthesis. rsc.org

| Methodology | Key Green Feature(s) | Reagents/Catalyst | Reference |

|---|---|---|---|

| Ritter Reaction | Solvent-free | Di-tert-butyl dicarbonate, Cu(OTf)₂ | researchgate.net |

| Ritter Reaction | Reusable catalyst, green solvent (glycerol) | FeCl₃·6H₂O | researchgate.net |

| Transamidation | Solvent-free, room temperature | Sodium tert-butoxide | organic-chemistry.org |

| N-Nitrosation | Solvent-free, metal-free, acid-free | tert-Butyl nitrite (TBN) | rsc.org |

| Peptide Synthesis | Liquid-assisted ball-milling (minimal solvent) | Boc-AA-OSu, NaHCO₃ | rsc.org |

Energy-Efficient Reaction Conditions

Traditional amide synthesis often involves harsh conditions, stoichiometric coupling agents, or high temperatures, contributing to significant energy consumption and waste generation. Modern research has pivoted towards more sustainable and energy-efficient alternatives that operate under milder conditions.

One prominent energy-efficient strategy is the direct synthesis of amides from esters and amines. An unprecedented, environmentally benign reaction has been developed that achieves this transformation under mild, neutral conditions, liberating molecular hydrogen as the only byproduct. nih.gov This process is homogeneously catalyzed by a dearomatized ruthenium-pincer PNN complex in toluene, demonstrating high turnover numbers up to 1000. nih.gov The reaction's efficiency underscores the importance of the catalyst's amine arm in its metal-ligand cooperation mechanism. nih.gov

Microwave irradiation presents another powerful tool for energy-efficient synthesis. The synthesis of secondary and tertiary amides from esters and amines can be achieved in minutes under solvent-free conditions using microwave heating. mdpi.org For instance, reactions using an ester, an amine, and a catalytic amount of potassium tert-butoxide proceed rapidly, offering a significant time and energy advantage over conventional heating methods which can take hours or even days to achieve lower yields. mdpi.org

Furthermore, the direct amidation of esters has been accomplished at room temperature without the need for catalysts by using sodium amidoboranes (NaNHRBH₃). researchgate.net This method is rapid, with reactions often reaching quantitative conversion within five minutes, and highly chemoselective. researchgate.net The process involves a nucleophilic addition followed by a swift proton transfer-induced elimination. researchgate.net

Electrosynthesis has also emerged as a sustainable and atom-efficient approach to amide bond formation. rsc.org The "anion pool" method, for example, involves the electrochemical reduction of amines to make them more nucleophilic, facilitating their reaction with other substrates. rsc.org

These modern methods represent a significant leap forward in reducing the environmental footprint and energy cost associated with amide synthesis.

Interactive Table: Comparison of Energy-Efficient Amide Synthesis Methods

| Method | Catalyst / Reagent | Conditions | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Catalytic Amidation nih.gov | Ruthenium-pincer PNN complex | Toluene, inert atmosphere | Not specified | Environmentally benign (H₂ byproduct), high turnover |

| Microwave-Assisted Synthesis mdpi.org | Potassium tert-butoxide (catalytic) | Solvent-free, microwave irradiation | 2-3 minutes | Extremely rapid reaction times |

| Amidoborane Amidation researchgate.net | Sodium amidoboranes | Room temperature, THF | ~5 minutes | Catalyst-free, rapid, quantitative conversion |

| Electrosynthesis rsc.org | Anion pool method | Divided cell, applied current | Not specified | Highly atom-efficient, sustainable |

Scalable Synthetic Approaches for Industrial Research

For a synthetic method to be viable for industrial research and production, it must be scalable, cost-effective, robust, and safe. Several approaches for synthesizing N-tert-butyl amides and their derivatives meet these criteria.

A highly efficient and scalable method for producing N-tert-butyl amides is the Ritter reaction of various nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). researchgate.netresearchgate.net This reaction proceeds under solvent-free conditions at room temperature, which is highly advantageous for industrial applications as it reduces solvent waste and purification costs. researchgate.net The Cu(OTf)₂ catalyst is stable and effective in low concentrations (e.g., 5 mol%), providing excellent yields for a wide range of alkyl, aryl, and benzyl (B1604629) nitriles. researchgate.netresearchgate.net The simplicity of the reaction conditions and the high efficiency make it a prime candidate for large-scale synthesis. researchgate.net

The direct catalytic amidation of esters and amines, particularly using the ruthenium-pincer complex, is also designed for scalability. nih.gov The reaction is homogeneous and proceeds with a high turnover number, meaning a small amount of catalyst can produce a large quantity of product, which is a key consideration for industrial cost-effectiveness. nih.gov The mild and neutral conditions enhance the safety profile of the process on a larger scale. nih.gov

The general synthesis of trifluoroacetamides can be achieved through the reaction of an amine with an ethyl trifluoroacetate (B77799). google.com For this compound specifically, a common laboratory and potentially scalable synthesis involves the nucleophilic acyl substitution reaction between tert-butylamine and a trifluoroacetylating agent like trifluoroacetic anhydride. Careful control of stoichiometry and reaction conditions is crucial for high yields and purity.

Interactive Table: Scalable Ritter Reaction for N-tert-Butyl Amide Synthesis

| Nitrile Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Benzonitrile | 5 | 92 | researchgate.net |

| 3-Methylbenzonitrile | 5 | 82 | researchgate.net |

| 4-Chlorobenzonitrile | 5 | 91 | researchgate.net |

| Phenylacetonitrile | 5 | 89 | researchgate.net |

| Cyclopentanecarbonitrile | 5 | 83 | researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving N Tert Butyl 2,2,2 Trifluoroacetamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving N-tert-Butyl-2,2,2-trifluoroacetamide can be categorized by transformations occurring at the acyl carbon or the amide nitrogen.

Replacement of the Trifluoroacetamide (B147638) Group by Nucleophiles

While the direct substitution of an entire amide group is generally challenging, specific activation methods can enable transformations of the trifluoroacetamide moiety. One notable reaction is the mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides. acs.org This process involves the activation of the C-CF₃ bond, allowing for the substitution of the trifluoromethyl group with an aryl group from reagents like arylboronic acids or diaryliodonium salts. acs.org This transformation effectively converts the trifluoroacetamide into a different aromatic amide, representing a formal substitution at the acyl group. acs.org The reaction is facilitated by an additive such as Dysprosium(III) oxide (Dy₂O₃), which is believed to polarize and activate the C–F bonds for cleavage. acs.org

Alkylation Reactions

Direct alkylation at the nitrogen atom of this compound is exceptionally difficult. This low reactivity is a consequence of two primary factors: the significant steric hindrance imposed by the bulky tert-butyl group and the powerful electron-withdrawing effect of the adjacent trifluoroacetyl group. This latter effect delocalizes the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity.

However, in the broader context of trifluoroacetamide chemistry, N-methylation has been achieved on resin-bound peptides bearing a trifluoroacetamide (Tfac) protecting group under Mitsunobu reaction conditions. google.com This suggests that under specific activating conditions, the nitrogen can be functionalized. Furthermore, related N-silylated trifluoroacetamides, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are widely used as derivatizing agents, underscoring that the trifluoroacetamide nitrogen can bear substituents, though typically installed via indirect routes. sigmaaldrich.com

Mechanistic Studies of Deprotection Pathways

The this compound group can be cleaved through two distinct mechanistic pathways, targeting either the N-tert-butyl bond or the N-acyl bond. This dual reactivity makes it a versatile protecting group in organic synthesis. google.com

One major deprotection pathway involves the acid-catalyzed cleavage of the bond between the nitrogen and the tert-butyl group. This mechanism is analogous to the well-established removal of the tert-butoxycarbonyl (Boc) protecting group. fishersci.co.ukreddit.com The process is initiated by the protonation of the amide oxygen by a strong acid, such as trifluoroacetic acid (TFA). fishersci.co.uk This is followed by the departure of the tert-butyl group as a stable tertiary carbocation. This tert-butyl cation can then be trapped by a nucleophilic scavenger or eliminate a proton to form isobutylene gas. fishersci.co.uk Lewis acids, such as Zinc Bromide (ZnBr₂), can also facilitate this cleavage. researchgate.net

A second, orthogonal deprotection strategy targets the trifluoroacetyl group, leaving the tert-butyl amine intact. The trifluoroacetamide (Tfac) group can be removed under reductive conditions. google.com A common method employed in solid-phase peptide synthesis is the treatment with excess sodium borohydride (B1222165) in a mixed solvent system like THF/ethanol. google.com This method is valued for its orthogonality to other common protecting groups like Fmoc and Boc. google.com

Electrophilic Activation and Reactive Intermediates

Amides are typically unreactive towards nucleophiles, but their reactivity can be dramatically enhanced through electrophilic activation. This compound, as a secondary amide, can be activated by strong electrophiles such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O). nih.govresearchgate.net

The mechanism of activation involves the initial O-acylation of the amide oxygen by triflic anhydride, forming a highly reactive O-triflyl iminium triflate intermediate. researchgate.net In the case of a secondary amide, this intermediate readily loses triflic acid (TfOH) to generate a highly electrophilic nitrilium ion. This reactive intermediate features a linear geometry with the positive charge distributed between the carbon and nitrogen atoms. The nitrilium ion can then be intercepted by a wide range of nucleophiles, leading to the formation of diverse molecular structures. unlv.eduacs.org The use of a non-nucleophilic hindered base, such as 2,6-di-tert-butylpyridine, is often employed to facilitate the formation of the nitrilium ion by scavenging the liberated triflic acid.

| Amide Type | Activating Agent | Key Reactive Intermediate | Reference |

|---|---|---|---|

| Secondary (e.g., this compound) | Tf₂O | Nitrilium Ion | |

| Tertiary | Tf₂O | Keteniminium Ion |

Role as a Nitrogen Nucleophile in Complex Bond Formations

Despite the reduced nucleophilicity of the amide nitrogen, this compound can be induced to act as a nucleophile under specific reaction conditions, enabling its use in complex bond-forming reactions.

One strategy involves deprotonation of the amide N-H with a strong base to generate the corresponding amide anion. This anion is a competent nucleophile that can participate in reactions such as transition-metal-catalyzed allylation. For instance, iridium-catalyzed allylation of potassium trifluoroacetamide has been reported, demonstrating the viability of the trifluoroacetamide anion as a nitrogen nucleophile. organic-chemistry.org

This principle extends to one of the most powerful C-N bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction typically pairs an aryl halide or triflate with an amine. organic-chemistry.org While less nucleophilic than amines, amides can also serve as the nitrogen source in this reaction. The mechanism involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the deprotonated amide. Reductive elimination from the resulting palladium-amido complex forges the C-N bond and regenerates the catalyst. wikipedia.org For a low-nucleophilicity amide like this compound, this would require the use of a strong base, such as sodium tert-butoxide, which is a standard component of many Buchwald-Hartwig reaction protocols. tcichemicals.com

N Trifluoroacetyl Group in Protecting Group Chemistry

Principles of N-Trifluoroacetyl Protection

The primary function of a protecting group is to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation at another site in the molecule. wikipedia.org The N-trifluoroacetyl group is particularly effective for the protection of primary and secondary amines due to several key principles.

The strong electron-withdrawing nature of the three fluorine atoms makes the amide nitrogen significantly less nucleophilic and basic compared to the parent amine. This deactivation effectively protects the amine from participating in undesired side reactions. For instance, N- and O-trifluoroacetylation have been successfully employed to protect secondary amine and hydroxyl groups, respectively, under harsh nitrolysis or nitration conditions. researchgate.netbath.ac.uk

The trifluoroacetyl group is typically introduced by treating the amine with trifluoroacetic anhydride (B1165640). This reaction is generally efficient and high-yielding. The stability of the resulting trifluoroacetamide (B147638) is a critical aspect of its utility. It is robust enough to withstand a range of reaction conditions, yet it can be removed under specific, mild conditions when its protective function is no longer needed. researchgate.netbath.ac.uk

In the context of solid-phase peptide synthesis (SPPS), a detailed mechanism for the undesirable trifluoroacetylation of the terminal amino group of a peptide has been elucidated. nih.gov This can occur through the reaction of resin-bound amines with trifluoroacetoxymethyl groups, which can form on the resin support during treatment with trifluoroacetic acid. nih.gov Understanding this principle is crucial for preventing unwanted chain termination during peptide synthesis. nih.gov

The properties of the N-trifluoroacetyl group can be modulated by the other substituent on the nitrogen atom. In N-tert-Butyl-2,2,2-trifluoroacetamide, the sterically bulky tert-butyl group influences the compound's physical and chemical properties, such as its solubility, stability, and reactivity.

Chemoselective Deprotection Strategies and Methodologies

A key advantage of the N-trifluoroacetyl protecting group is the availability of mild and selective methods for its removal. Chemoselectivity, the ability to cleave one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry.

The most common method for the deprotection of N-trifluoroacetyl groups is by hydrolysis under mild basic conditions. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov This lability to base is a defining characteristic and allows for its selective removal in the presence of acid-labile protecting groups. Solvolysis, for example with ethanol, is another effective method for cleaving the trifluoroacetyl group under mild conditions. researchgate.netbath.ac.uk

More specific and highly selective deprotection methodologies have also been developed. For instance, the trifluoroacetamide group can be removed from a resin-bound peptide in under an hour by treatment with sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol. google.com

A notable application of the trifluoroacetyl group is in facilitating the deprotection of other, more robust protecting groups. In one such strategy, a primary N-(p-toluenesulfonyl) amide, which is notoriously difficult to cleave, is first activated by trifluoroacetylation of the nitrogen atom. organic-chemistry.org This is followed by a reductive cleavage of the p-toluenesulfonyl group, demonstrating a clever use of the trifluoroacetyl group's properties to enable a different transformation. organic-chemistry.org

| Deprotection Method | Reagents and Conditions | Selectivity | Reference(s) |

| Mild Basic Hydrolysis | Base (e.g., dilute NaOH, K2CO3) in aqueous or alcoholic solvents | Cleaved in the presence of acid-labile groups | researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov |

| Solvolysis | Alcohol (e.g., ethanol) | Mild conditions | researchgate.netbath.ac.uk |

| Reductive Cleavage | Sodium borohydride in THF/ethanol | Rapid deprotection on solid phase | google.com |

Applications in Peptide Synthesis and Analogue Preparation

The N-trifluoroacetyl group has found significant application in the highly demanding field of peptide synthesis, both in solution-phase and solid-phase methodologies. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov Protecting the N-terminus of an amino acid is essential to control the sequence of amino acid addition during peptide chain elongation. wikipedia.org

The use of N-trifluoroacetyl-protected amino acids and their derivatives is well-established in peptide synthesis. google.com Ethyl trifluoroacetate (B77799) can be used for the trifluoroacetylation of amino acids and peptides. acs.org Furthermore, N-trifluoroacetyl-protected amino acid chlorides have been utilized in peptide coupling reactions with a high degree of stereochemical preservation, which is critical for the biological activity of the final peptide. researchgate.net

In solid-phase peptide synthesis (SPPS), the trifluoroacetamide (Tfac) group has been presented as a novel alternative to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. google.com Its use for N-terminal protection in SPPS is considered a new and advantageous method. google.com Beyond N-terminal protection, the trifluoroacetyl group has also been employed to protect the side-chain amino group of lysine. google.com

A significant challenge in SPPS is the prevention of unwanted side reactions that can lead to truncated or modified peptides. One such side reaction is the trifluoroacetylation of the growing peptide chain's N-terminus. nih.gov This can occur when trifluoroacetic acid is used for the cleavage of other protecting groups, leading to the formation of reactive trifluoroacetoxymethyl groups on the resin support. nih.gov The use of alternative resin supports, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin, can prevent this undesirable side reaction. nih.gov

Orthogonal Protecting Group Combinations in Multistep Synthesis

The concept of orthogonality in protecting group strategy is fundamental to the synthesis of complex molecules with multiple functional groups. wikipedia.org An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by using specific and non-interfering reaction conditions.

The N-trifluoroacetyl group is a valuable component of orthogonal protection schemes due to its unique cleavage conditions. It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and to the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov Conversely, its lability to mild base allows for its removal without affecting Boc or Cbz groups. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov

This orthogonality makes the N-trifluoroacetyl group complementary to several widely used protecting groups in peptide synthesis. It is considered orthogonal to a Boc and Cbz strategy. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov Its relationship with the Fmoc group is described as semi-orthogonal, as both are base-labile, but their cleavage can often be achieved with different basic reagents or conditions, allowing for selective removal in some cases. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov The trifluoroacetyl group is also complementary to the Ddpe (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)phenylethyl) protecting group. researchgate.netsoton.ac.ukacs.orgconsensus.appnih.gov

The ability to combine the N-trifluoroacetyl group with other protecting groups in an orthogonal manner provides synthetic chemists with the flexibility to construct complex peptide analogues and other organic molecules with a high degree of control.

| Protecting Group | Cleavage Conditions | Orthogonality with N-Trifluoroacetyl | Reference(s) |

| N-Trifluoroacetyl (TFA) | Mild base (e.g., dilute NaOH, K2CO3), NaBH4, solvolysis | - | researchgate.netsoton.ac.ukgoogle.com |

| Boc | Strong acid (e.g., TFA, HCl) | Orthogonal | wikipedia.orgresearchgate.netsoton.ac.uk |

| Cbz | Hydrogenolysis (H2/Pd-C) | Orthogonal | wikipedia.orgresearchgate.netsoton.ac.uk |

| Fmoc | Base (e.g., piperidine (B6355638) in DMF) | Semi-orthogonal | wikipedia.orgresearchgate.netsoton.ac.uk |

| Ddpe | Hydrazine | Orthogonal | researchgate.netsoton.ac.uk |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Construction of Complex Molecular Architectures

N-tert-Butyl-2,2,2-trifluoroacetamide serves as a versatile intermediate in the assembly of intricate molecular structures. The trifluoroacetamide (B147638) group can function as a protecting group for amines or as a functional handle for further chemical transformations. Transition metal-catalyzed reactions, in particular, play a crucial role in the functionalization of this compound, providing efficient pathways to complex molecules that are of interest in medicinal chemistry and materials science. The trifluoroacetyl group, being one of the strongest electron-withdrawing groups, significantly influences the reactivity of the amide, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack and facilitating N-C bond cleavage in certain cross-coupling reactions.

Precursor for Diverse Organic Compounds

This compound is a valuable precursor for a range of organic molecules, most notably those incorporating a trifluoromethyl (CF3) group. Trifluoroacetamides are widely used in the synthesis of trifluoromethyl-containing heterocycles, which are prominent scaffolds in medicinal and agrochemical chemistry. For instance, they can be used to synthesize trifluoroacetylaniline compounds, some of which have demonstrated biological activity. Furthermore, the trifluoroacetamide functional group can act as a surrogate for a carbamoyl (B1232498) group in specific synthetic transformations. A key aspect of its utility is the ability to selectively remove the trifluoroacetyl group, unmasking a primary amine at a desired point in a synthetic sequence, even in the presence of other sensitive functionalities like tert-butyl esters.

| Precursor | Resulting Compound Class | Significance |

| This compound | Trifluoromethyl-containing heterocycles | Important scaffolds in medicinal and agrochemical chemistry. |

| This compound | Trifluoroacetylaniline compounds | Some derivatives exhibit biological activity. |

Synthesis of Nitrogen-Containing Heterocyclic Systems

While trifluoroacetamides, in general, are precursors to nitrogen-containing heterocycles, the specific application of this compound in the formation of certain complex systems is not extensively documented in the reviewed literature.

The direct use of this compound for the synthesis of indolines and tetrahydroquinolines is not prominently described in the available scientific literature. However, related methodologies highlight the synthesis of these heterocyclic systems through transition metal catalysis. For example, palladium-catalyzed processes have been developed for the synthesis of indolines from trifluoroacetimidoyl chlorides, which are structurally related to trifluoroacetamides. nih.govresearchgate.net Similarly, rhodium-catalyzed conjugate additions of 2-aminophenyl boronic acid derivatives are employed to create tetrahydroquinolines. nih.govwhiterose.ac.uk These examples showcase catalytic strategies that could potentially be adapted for substrates derived from this compound.

The scientific literature does not specify the use of this compound in the stereoselective synthesis of spiro-aziridine oxindoles. Research in this area predominantly focuses on the use of N-tert-butanesulfinyl ketimines derived from isatin in aza-Corey-Chaykovsky reactions to achieve excellent stereoselectivity in the formation of these complex spirocyclic systems. acs.orgnih.gov

Role in Agrochemical Research and Specialty Chemical Development

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy and metabolic stability of active ingredients. Trifluoroacetamides, including this compound, serve as important building blocks for creating trifluoromethyl-containing heterocycles, which are key components in many pesticides. For example, trifluoroacetonitrile (B1584977), which can be synthesized from trifluoroacetamide, is a crucial intermediate for various fluorine-containing pesticides and medicines. google.com The unique properties conferred by the CF3 group make this class of compounds a continued focus in the development of new and improved agrochemicals.

Intermediate in the Synthesis of Pharmaceutical Precursors

In the pharmaceutical industry, this compound and related compounds play a significant role, primarily in the context of protecting group chemistry during peptide synthesis. The trifluoroacetyl (Tfac) group is an effective N-terminal protecting group for amino acids in solid-phase peptide synthesis (SPPS). google.com Its stability under certain reaction conditions and specific deprotection methods offer an advantage in complex synthetic strategies. This allows for modifications, such as the site-specific methylation of peptide backbone amides, which is a valuable technique for modulating the pharmacokinetic properties of peptide-based drugs. google.com While not always present in the final active pharmaceutical ingredient (API), its role as a transient intermediate is crucial for the efficient construction of complex therapeutic molecules.

| Application Area | Specific Use | Advantage |

| Peptide Synthesis | N-terminal protecting group (Tfac) for amino acids. google.com | Allows for site-specific modifications to modulate drug properties. google.com |

| Medicinal Chemistry | Building block for CF3-containing heterocycles. | The CF3 group can improve metabolic stability and binding affinity. |

Catalytic Strategies and Mechanistic Insights in N Tert Butyl 2,2,2 Trifluoroacetamide Chemistry

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a pivotal role in the functionalization of N-tert-Butyl-2,2,2-trifluoroacetamide, enabling a variety of important chemical transformations. These methods offer efficient pathways to construct complex molecules that are of interest in medicinal chemistry and materials science.

Copper-Mediated N-Arylation Reactions

Copper-catalyzed N-arylation reactions represent a significant strategy for the synthesis of N-aryl trifluoroacetamides. A notable protocol involves the copper-mediated coupling of trifluoroacetamide (B147638) with aryl boronic acids. researchgate.net This Chan-Lam type N-arylation is achieved using a Cu(OAc)2/TEA (triethylamine) system, which demonstrates tolerance for a range of functional groups on the aryl boronic acid, providing the corresponding N-arylated products in moderate to good yields under mild conditions. researchgate.net The reaction's success highlights the utility of copper catalysts in forming C-N bonds with fluorinated amides.

The general applicability of copper catalysis in N-arylation extends to other amides and amines, often employing various copper salts and ligands to facilitate the coupling. For instance, copper(I) iodide (CuI) has been effectively used with ligands like N,N-dimethylcyclohexane for the N-arylation of sulfonamides with heteroaryl halides. nie.edu.sg While not directly involving this compound, these related methodologies underscore the broad potential of copper catalysis for C-N bond formation.

Table 1: Copper-Mediated N-Arylation of Trifluoroacetamide

| Catalyst System | Substrates | Key Features | Reference |

| Cu(OAc)2/TEA | Trifluoroacetamide and Aryl Boronic Acids | Mild reaction conditions, tolerates various functional groups. | researchgate.net |

N-tert-Butylation Strategies (e.g., using related acetimidates)

The tert-butyl group is a crucial moiety in organic synthesis, often used to introduce steric bulk or as a protecting group. rsc.org While direct N-tert-butylation of this compound is not a typical transformation, related strategies involving the use of tert-butyl acetimidates highlight catalytic approaches for introducing the tert-butyl group onto nitrogen atoms.

A significant advancement in this area is the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate. organic-chemistry.orgresearchgate.net This method proceeds efficiently at room temperature, with copper(II) triflate (Cu(OTf)2) being a particularly effective catalyst. organic-chemistry.org The reaction is sensitive to the electronic properties of the aniline, with electron-withdrawing groups leading to higher yields. organic-chemistry.org This strategy provides a milder alternative to traditional methods that often require harsh conditions. organic-chemistry.org

Another copper-catalyzed approach for the synthesis of N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate (B1257347), catalyzed by Cu(OTf)2. researchgate.net This Ritter-type reaction is highly efficient under solvent-free conditions at room temperature and accommodates a wide range of alkyl, aryl, and benzyl (B1604629) nitriles. researchgate.net

Table 2: Catalytic N-tert-Butylation Strategies

| Catalyst | Reagent | Substrate | Key Features | Reference |

| Cu(OTf)2 | tert-Butyl 2,2,2-trichloroacetimidate | Aromatic amines | Mild, room temperature reaction. | organic-chemistry.org |

| Cu(OTf)2 | Di-tert-butyl dicarbonate | Nitriles | Solvent-free, room temperature, high yields. | researchgate.net |

Catalytic Amide Bond Formation

Catalytic methods for forming amide bonds are of great interest due to their atom economy and environmental benefits compared to stoichiometric approaches. rsc.orgresearchgate.net While direct catalytic amidation involving this compound is not extensively documented, related catalytic transamidation and amidation reactions provide insight into potential strategies.

Zirconocene dichloride has been shown to catalyze the transamidation of amides, including favorable substrates like 2,2,2-trifluoroacetamide, at temperatures as low as 30°C. rsc.org This indicates the potential for catalytic activation of the amide bond in fluorinated acetamides for further transformations.

Furthermore, enzymatic approaches offer a green alternative for amide bond formation. rsc.org Lipases, for example, can mediate transamidation reactions, particularly with activated donors like N-2,2,2-trifluoroethyl-2-chloropropionamide. nih.gov ATP-dependent enzymes also provide a powerful tool for amide synthesis in aqueous media. rsc.orgnih.gov

Table 3: Catalytic Amide Bond Formation Strategies

| Catalyst/Enzyme | Reaction Type | Substrate Example | Key Features | Reference |

| Zirconocene dichloride | Transamidation | 2,2,2-Trifluoroacetamide | Mild reaction conditions. | rsc.org |

| Lipase | Transamidation | N-2,2,2-Trifluoroethyl-2-chloropropionamide | Biocatalytic, green method. | nih.gov |

| ATP-dependent enzymes | Amidation | Carboxylic acids and amines | Aqueous media, high efficiency. | rsc.orgnih.gov |

Metal-Free Catalytic Methodologies

The development of metal-free catalytic systems is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. researchgate.net In the context of transformations related to this compound, metal-free approaches offer promising alternatives to traditional transition metal-catalyzed reactions.

One significant area is the metal-free perfluoroalkylation of heteroarenes. researchgate.net Visible light photocatalysis using organic dyes like Eosin Y has been successfully employed for the functionalization of pyrroles and indoles with perfluoroalkyl groups. researchgate.net This method avoids the use of transition metals and often proceeds with improved efficiency and shorter reaction times, particularly when conducted in continuous flow reactors. researchgate.net The use of a gas-liquid flow with CF3I as a cheap trifluoromethyl source further enhances the practicality of this approach for trifluoromethylation. researchgate.net

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. mdpi.com While specific organocatalytic applications directly employing this compound as a catalyst or substrate are not widely reported, the principles of organocatalysis can be applied to transformations involving structurally similar fluorinated compounds.

A key application of organocatalysis is in the enantioselective construction of carbon-fluorine stereocenters. For instance, chiral iodine(III) catalysts, generated in situ, have been used in the oxidative fluorocyclization of 1,1-disubstituted styrenes to produce fluorinated tetrahydrofurans and pyrrolidines with tertiary C-F stereocenters in high enantiomeric excess. nih.gov This demonstrates the potential of organocatalysis to control the stereochemistry of fluorination reactions.

Furthermore, organocatalysis is utilized in a variety of conjugate addition reactions. For example, the organocatalytic conjugate addition of a carbamate (B1207046) to a phenylnitroenyne has been demonstrated, showcasing the ability of organocatalysts to facilitate the formation of new carbon-carbon bonds. researchgate.net Such strategies could potentially be adapted for the functionalization of substrates containing the trifluoroacetamide moiety.

Understanding Electronic and Steric Effects of Fluorine in Catalysis

The presence of fluorine atoms, particularly the trifluoromethyl group in this compound, profoundly influences the molecule's reactivity in catalytic processes due to a combination of electronic and steric effects. nih.govresearchgate.net

Electronic Effects: The high electronegativity of fluorine atoms in the CF3 group creates a strong electron-withdrawing effect. researchgate.net This significantly increases the acidity of the N-H proton in the amide, making deprotonation easier in base-mediated reactions. nih.gov In the context of catalysis, this enhanced acidity can facilitate the formation of metal-amide complexes, which are key intermediates in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of adjacent functional groups, which can impact reaction rates and selectivity.

Steric Effects: The trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group and larger than a methyl group. nih.gov This steric bulk can play a crucial role in controlling the stereoselectivity of catalytic reactions by influencing the approach of reactants to the catalytic center. nih.gov The defined steric profile of the CF3 group, in conjunction with its electronic properties, makes it a valuable component for fine-tuning ligand design in asymmetric catalysis. nih.gov

The interplay of these steric and electronic factors is critical in designing effective catalytic systems. For example, in copper-catalyzed N-arylation reactions, the electronic nature of the trifluoroacetamide influences its reactivity, while the steric bulk of the tert-butyl group can affect the accessibility of the nitrogen atom. researchgate.net Understanding these effects allows for the rational design of catalysts and reaction conditions to achieve desired transformations with high efficiency and selectivity.

Elucidation of Catalytic Cycles and Rate-Determining Steps

The elucidation of catalytic cycles and the identification of rate-determining steps are fundamental to understanding and optimizing reactions involving this compound. While detailed kinetic studies specifically on many reactions involving this compound are not extensively reported in publicly available literature, mechanistic insights can be drawn from catalytic systems used for its synthesis and for reactions of structurally related N-tert-butyl amides.

One of the most relevant catalytic processes for the formation of the N-tert-butyl amide moiety is the Ritter reaction. A study on the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed synthesis of N-tert-butyl amides from various nitriles and di-tert-butyl dicarbonate provides a well-defined catalytic cycle that can serve as a model.

Proposed Catalytic Cycle for Copper-Catalyzed N-tert-Butylation

In the Cu(OTf)₂-catalyzed reaction of nitriles with di-tert-butyl dicarbonate to form N-tert-butyl amides, the following catalytic cycle is proposed researchgate.net:

Activation of Di-tert-butyl dicarbonate: The Lewis acidic Cu(OTf)₂ catalyst activates the di-tert-butyl dicarbonate ((Boc)₂O), facilitating its decomposition to generate a tert-butyl cation (t-Bu⁺), carbon dioxide (CO₂), and a copper-coordinated tert-butoxide species.

Nitrile Addition: The highly electrophilic tert-butyl cation is attacked by the nucleophilic nitrogen atom of the nitrile (R-C≡N), leading to the formation of a nitrilium ion intermediate (t-Bu-N≡C-R⁺).

Hydration: The nitrilium ion is subsequently hydrated by residual water in the reaction medium. This step is crucial for the formation of the final amide product.

Product Formation and Catalyst Regeneration: The hydrated intermediate undergoes rearrangement to yield the stable N-tert-butyl amide product. The catalyst, Cu(OTf)₂, is regenerated and can enter a new catalytic cycle.

The rate-determining step in this catalytic cycle is likely the initial activation of the di-tert-butyl dicarbonate by the copper catalyst to generate the tert-butyl cation. The efficiency of this step is dependent on the Lewis acidity of the catalyst and the stability of the resulting carbocation.

| Catalyst | Reactants | Proposed Intermediate | Product | Reference |

| Cu(OTf)₂ | Nitrile, Di-tert-butyl dicarbonate | Nitrilium ion | N-tert-butyl amide | researchgate.net |

Mechanistic Insights from Palladium-Catalyzed Cyclizations

Further mechanistic understanding can be gained from more complex catalytic systems where the this compound moiety is part of a larger molecular scaffold. For instance, the synthesis of N-(tert-butyl)-2,2,2-trifluoro-N-(3-phenylquinolin-2-yl) acetamide (B32628) involves a palladium-catalyzed cyclization of 2,2,2-trifluoro-N-(2-(phenylethynyl)phenyl)acetamide with tert-butyl isocyanide rsc.org.

While the full catalytic cycle for this specific transformation is intricate, key steps likely involve:

Oxidative Addition: The palladium catalyst undergoes oxidative addition into a carbon-halogen or similar bond of the substrate.

Carbopalladation/Aminopalladation: The catalyst facilitates the cyclization of the substrate.

Isocyanide Insertion: The tert-butyl isocyanide coordinates to the palladium center and inserts into a palladium-carbon bond.

Reductive Elimination: The final product is released, and the palladium catalyst is regenerated.

In such multi-step catalytic processes, the rate-determining step can vary depending on the specific substrates and reaction conditions. It could be the initial oxidative addition, the cyclization step, or the final reductive elimination.

| Catalyst System | Reactants | Key Process | Product | Reference |

| Zr-BTB-bpy-Pd | 2,2,2-Trifluoro-N-(2-(phenylethynyl)phenyl)acetamide, tert-butyl isocyanide | Palladium-catalyzed cyclization and isocyanide insertion | N-(tert-butyl)-2,2,2-trifluoro-N-(3-phenylquinolin-2-yl) acetamide | rsc.org |

Role of the tert-Butyl Group in Radical Reactions

The sterically demanding tert-butyl group can also influence the mechanism and rate of catalytic reactions. In the ruthenium-catalyzed atom transfer radical cyclization (ATRC) of N-alkenyl-tethered trichloroacetamides, the presence of a tert-butyl group on the nitrogen atom was found to accelerate the reaction. This suggests that the bulky group may play a role in stabilizing radical intermediates or influencing the conformation of the substrate to favor cyclization nih.gov.

The proposed mechanism involves the generation of a (carbamoyl)dichloromethyl radical, which then undergoes cyclization. The rate of such reactions is often determined by the initial radical generation step or the subsequent cyclization step nih.gov.

| Reaction Type | Catalyst | Substrate Feature | Mechanistic Insight | Reference |

| Atom Transfer Radical Cyclization (ATRC) | RuCl₂(PPh₃)₃ | N-tert-butyl group | Acceleration of the reaction, likely through stabilization of radical intermediates or conformational effects. | nih.gov |

Stereoselective Transformations and Chiral Synthesis

Diastereoselective Reactions Involving N-tert-Butyl-2,2,2-trifluoroacetamide Derivatives

Derivatives of this compound are effective substrates in diastereoselective reactions, where the existing chirality in the molecule influences the creation of new stereocenters. The trifluoroacetamide (B147638) group, in conjunction with a chiral auxiliary, can effectively shield one face of a reactive center, leading to the preferential formation of one diastereomer.

One of the key strategies involves the use of chiral auxiliaries attached to the nitrogen atom. nih.gov These auxiliaries create a chiral environment that directs the approach of incoming reagents. For instance, in conjugate addition reactions, the chiral auxiliary on the nitrogen of an α,β-unsaturated amide can block one face of the double bond, resulting in high diastereoselectivity. nih.gov

Cycloaddition reactions have also demonstrated the utility of chiral trifluoroacetamide derivatives. In [3+2]-cycloaddition reactions to form pyrroloindolines, a chiral amidoacrylate substrate featuring a trifluoroacetamide group has been shown to proceed with excellent diastereoselectivity, achieving a diastereomeric ratio greater than 20:1. byu.edu Similarly, Diels-Alder reactions and cyclopropanation reactions using these substrates can produce unnatural amino acids with good to moderate diastereoselectivity. byu.edu

The table below summarizes findings on diastereoselective reactions involving trifluoroacetamide derivatives.

| Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| [3+2]-Cycloaddition | Chiral trifluoroacetamide amidoacrylate | >20:1 | byu.edu |

| Diels-Alder | Chiral trifluoroacetamide amidoacrylate | ~2:1 | byu.edu |

| Cyclopropanation | Chiral trifluoroacetamide amidoacrylate | ~3:1 | byu.edu |

Enantioselective Synthesis via Trifluoroacetamide-Derived Reagents

Trifluoroacetamide-derived reagents have been successfully employed in enantioselective synthesis, where a new chiral center is created with a preference for one enantiomer. This is often achieved through the use of chiral catalysts that interact with the trifluoroacetamide-containing substrate.

A notable example is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. In the presence of a chiral palladium catalyst and a Trost ligand, the reaction of allyl acetate (B1210297) with N-(2-tert-butylphenyl)sulfonamides proceeds in a highly enantioselective manner, with enantiomeric excesses (ee) of up to 95% being reported. elsevierpure.com

Another powerful method is the dirhodium-catalyzed enantioselective C-H insertion of diazoacetamides. For instance, the intramolecular C-H insertion of N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide, when catalyzed by a chiral dirhodium(II) carboxamidate, can produce the corresponding lactam with up to 91% ee. researchgate.net This approach has been applied to the asymmetric synthesis of important molecules like γ-amino-β-hydroxybutyric acid (GABOB). researchgate.net

The following table presents examples of enantioselective syntheses using trifluoroacetamide-derived reagents.

| Reaction | Reagent/Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| N-Allylation | N-(2-tert-butylphenyl)sulfonamides | (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | up to 95% | elsevierpure.com |

| C-H Insertion | N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide | Rh₂(4S-MEOX)₄ | up to 91% | researchgate.net |

Influence of the tert-Butyl Substituent on Stereochemical Control

The tert-butyl group is a cornerstone in stereochemical control due to its significant steric bulk. researchgate.net This so-called "tert-butyl effect" is a critical factor in many of the stereoselective reactions involving this compound. researchgate.net Its large size can enforce a specific conformation in the substrate, which in turn can lead to a more organized and predictable transition state.

The steric hindrance provided by the tert-butyl group can effectively block one face of a nearby reactive center, forcing an incoming reagent to approach from the less hindered side. askfilo.comdoubtnut.com This is particularly evident in reactions involving the trifluoroacetamide nitrogen or adjacent atoms. The bulky nature of the tert-butyl group can also enhance the stability of the molecule by providing steric protection against unwanted side reactions. researchgate.net

In electrophilic substitution reactions on aromatic rings bearing a tert-butyl group, the steric effect of this group can direct the substitution pattern, often favoring positions that are less sterically encumbered. askfilo.comdoubtnut.com This influence is a combination of both steric and electronic effects, but the steric component is often dominant in controlling regioselectivity.

The impact of the tert-butyl group on stereochemical control is highlighted in the table below.

| Reaction Feature | Without tert-Butyl Group | With tert-Butyl Group | Effect | Reference |

| Rotational Freedom | Higher | Lower | Increased conformational rigidity | researchgate.net |

| Facial Shielding | Less effective | More effective | Directs incoming reagents to the less hindered face | askfilo.comdoubtnut.com |

| Reaction Stability | Lower | Higher | Kinetic stabilization and prevention of side reactions | researchgate.net |

Chiral Catalysis for Asymmetric Induction

Chiral catalysis is a powerful strategy for achieving asymmetric induction in reactions involving this compound and its derivatives. A small amount of a chiral catalyst can generate a large amount of an enantioenriched product by creating a chiral environment that lowers the activation energy of the pathway leading to one enantiomer over the other.

As mentioned previously, chiral palladium catalysts are effective for the enantioselective N-allylation of N-(2-tert-butylphenyl)sulfonamides, leading to axially chiral products with high enantiomeric excess. elsevierpure.com The chiral ligand on the palladium metal is crucial for differentiating between the two prochiral faces of the nucleophile.

Dirhodium(II) catalysts bearing chiral ligands have also proven to be highly effective in inducing asymmetry in C-H insertion reactions of diazoacetamides. researchgate.net The choice of the chiral ligand and the solvent can have a significant impact on the level of enantioselectivity achieved. These methods provide a direct route to valuable chiral building blocks, such as non-proteinogenic amino acids and their derivatives.

The following table provides examples of chiral catalysis for asymmetric induction in reactions related to trifluoroacetamides.

| Reaction | Substrate | Catalyst | Enantioselectivity | Reference |

| N-Allylation | N-(2-tert-butylphenyl)sulfonamide | Chiral Palladium Complex | up to 95% ee | elsevierpure.com |

| C-H Insertion | N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide | Chiral Dirhodium(II) Carboxamidate | up to 91% ee | researchgate.net |

| [2+2] Photocycloaddition | Cyclohexenone with chiral auxiliary | Not applicable (substrate control) | Moderate to high de | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of N-tert-Butyl-2,2,2-trifluoroacetamide. These calculations can precisely determine structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide bond is a critical factor influencing its chemical behavior. Due to the presence of the bulky tert-butyl group on the nitrogen atom, significant deviation from planarity is expected in this compound. nih.govnih.gov

Reactivity descriptors, also derived from quantum chemical calculations, offer insights into the molecule's chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would highlight the electron-rich region around the carbonyl oxygen and the electron-deficient areas around the trifluoromethyl group's fluorine atoms and the amide proton. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate step-by-step pathways of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For example, the hydrolysis of the amide bond in this compound can be computationally modeled. Such a study would involve calculating the energy profile for both acid- and base-catalyzed hydrolysis. The calculations would reveal the structures of the tetrahedral intermediates and the transition states leading to them. The activation barriers for each step would clarify the rate-determining step of the reaction. While specific studies on the hydrolysis of this compound are not prevalent, computational studies on the hydrolysis of similar phosphoramidates have successfully elucidated the role of key residues and the energetics of the reaction pathway. rsc.org

Similarly, computational modeling can shed light on the mechanisms of other reactions, such as its use as a protecting group in synthesis. The deprotection of the trifluoroacetamide (B147638) group, for instance, can be investigated to understand the conditions under which it proceeds most efficiently. researchgate.net

Prediction of Reaction Selectivity and Yield

Computational chemistry plays a crucial role in predicting the selectivity and yield of chemical reactions. For reactions involving this compound, computational models can help foresee the likely outcome, guiding experimental design and saving valuable resources.

Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, computational methods can predict which isomer is favored. By calculating the activation energies for the different reaction pathways leading to each product, the most likely product can be identified as the one formed via the lowest energy barrier. For instance, in an asymmetric reaction, the energies of the transition states leading to the different stereoisomers can be calculated to predict the enantiomeric excess.

Reaction Yield: While predicting the exact yield of a reaction is a complex challenge, computational models can provide valuable qualitative and semi-quantitative estimates. acs.org By analyzing the thermodynamics and kinetics of the reaction pathway, it is possible to determine whether a reaction is likely to be high-yielding. For example, a reaction with a low activation barrier and a large negative Gibbs free energy change is expected to proceed efficiently and give a good yield of the product.

Conformation Analysis and Steric Hindrance Effects

The conformational landscape of this compound is significantly influenced by the bulky tert-butyl group and the trifluoroacetyl moiety. Computational methods are essential for exploring the various possible conformations and understanding the energetic penalties associated with steric hindrance.

Conformational Isomers: The rotation around the C-N amide bond is a key conformational feature. While amides are generally planar due to resonance, the steric bulk of the tert-butyl group can force the amide bond to twist. nih.govnih.gov Computational studies on similar N-acyl-tert-butyl-carbamates have shown that such amides are intrinsically twisted in their ground state. nih.gov DFT calculations can quantify this twist angle and the rotational barrier around the C-N bond. Studies on related trifluoroacetamide derivatives have shown a preference for the E-amide conformation over the Z-amide conformation. acs.orgnih.gov

The potential energy surface of this compound can be mapped by systematically rotating key dihedral angles, such as the one defining the orientation of the tert-butyl group relative to the amide plane. This analysis reveals the lowest energy conformers and the energy barriers between them.

Steric Hindrance: The tert-butyl group imposes significant steric hindrance, which can influence the molecule's reactivity. acs.org For example, it can shield the amide nitrogen and the carbonyl group from attack by bulky reagents. Computational analysis can quantify these steric effects by calculating steric energies or by visualizing the steric bulk through space-filling models. This steric hindrance is a key factor in its role as a protecting group, preventing unwanted reactions at the nitrogen atom.

Below is a table summarizing the expected conformational properties based on computational studies of analogous compounds:

| Property | Predicted Characteristic | Rationale/Supporting Evidence |

| Amide Bond Geometry | Non-planar, twisted | To alleviate steric strain between the bulky tert-butyl group and the trifluoroacetyl group. nih.govnih.gov |

| Preferred Conformer | E-amide diastereomer | Generally more stable for trifluoroacetamides as shown by DFT calculations. acs.orgnih.gov |

| Rotational Barrier (C-N) | Lower than planar amides | The twisted ground state reduces the energy required to reach the transition state for rotation. nih.govnih.gov |

Advanced Spectroscopic and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of N-tert-Butyl-2,2,2-trifluoroacetamide. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon and hydrogen atoms within the molecule.

In ¹H NMR spectroscopy, the tert-butyl group gives rise to a characteristic singlet peak around δ 1.2-1.3 ppm, integrating to nine protons. nih.gov The amide proton (N-H) signal is also observable. For instance, in a related tert-butyl-containing compound, the amide proton appears as a singlet at δ 6.54 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the structure. The quaternary carbon of the tert-butyl group typically appears around δ 50 ppm, while the methyl carbons of the tert-butyl group resonate at approximately δ 29 ppm. nih.gov The carbonyl carbon (C=O) of the trifluoroacetamide (B147638) moiety is observed further downfield, generally in the range of δ 160-170 ppm. The trifluoromethyl (CF₃) group introduces a quartet in the ¹³C spectrum due to C-F coupling.

The use of deuterated solvents like DMSO is common for acquiring NMR spectra of such compounds. nih.gov The chemical shifts are measured relative to a standard, often tetramethylsilane (B1202638) (TMS). rsc.org Advanced NMR techniques, such as 2D COSY and HMBC, can be used for more complex structural assignments, as demonstrated in studies of related molecules containing tert-butyl groups. peerj.com

Table 1: Representative NMR Data for Structures Containing Tert-Butyl and Trifluoroacetamide Moieties

| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | tert-Butyl (C(CH₃)₃) | ~1.2 - 1.3 nih.gov | Singlet | Integrates to 9 protons. |

| ¹H | Amide (N-H) | Variable, e.g., ~6.5 rsc.org | Singlet | Position can be solvent and concentration dependent. |

| ¹³C | tert-Butyl (quaternary C) | ~50 nih.gov | ||

| ¹³C | tert-Butyl (CH₃) | ~29 nih.gov | ||

| ¹³C | Carbonyl (C=O) | ~160 - 170 | ||

| ¹³C | Trifluoromethyl (CF₃) | Quartet | Coupling with fluorine atoms. |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which for C₆H₁₀F₃NO is theoretically 169.14 g/mol .

Electron impact (EI) ionization in MS often leads to characteristic fragmentation patterns. For amides, a common fragmentation is the McLafferty rearrangement, which can result in a prominent base peak. libretexts.org In the case of this compound, cleavage of the bond between the tert-butyl group and the nitrogen atom is expected, leading to the formation of a stable tert-butyl cation. This is a common fragmentation pathway for compounds containing a tert-butyl group, as seen in the mass spectrum of tert-butylamine (B42293), which shows an intense base peak at m/z 58. pearson.com The molecular ion peak for primary amides can be weak or absent. libretexts.org

MS is also invaluable for monitoring the progress of reactions involving this compound. By analyzing aliquots of a reaction mixture over time, the consumption of reactants and the formation of products can be tracked, providing crucial kinetic and mechanistic information.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, which is a solid at room temperature, this technique can provide definitive structural confirmation. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies. youtube.com For this compound, these methods can confirm the presence of the amide and trifluoromethyl groups.

The IR spectrum would be expected to show a strong absorption band for the amide C=O stretching vibration in the region of 1650–1700 cm⁻¹. The N-H stretching vibration typically appears as a band around 3360 cm⁻¹. researchgate.netresearchgate.net The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ region. Vibrations associated with the tert-butyl group, such as C-H stretching and bending modes, would also be present. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While strong IR bands are often weak in Raman spectra and vice versa, the combination of both techniques allows for a more complete vibrational analysis. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and help assign the observed vibrational frequencies. researchgate.netnih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3360 researchgate.netresearchgate.net |

| Amide (C=O) | Stretching | ~1650 - 1700 |

| Trifluoromethyl (C-F) | Stretching | ~1100 - 1300 |

| C-H (tert-Butyl) | Stretching | ~2800 - 3000 researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for separating it from related compounds. GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, while the coupled MS detector provides identification of the eluted components.

For instance, GC-MS has been used for the analysis of tert-butyldimethylsilyl derivatives of various compounds, demonstrating its utility in separating and identifying molecules with similar structural motifs. nih.gov In the context of related trifluoroacetamides, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity. For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent, and methods have been developed to manage its interference in GC-MS analysis. nist.govnih.gov This highlights the importance of careful method development for accurate quantification.

The purity of this compound is often reported by suppliers, with values around 95% being typical. sigmaaldrich.com Chromatographic techniques are the primary means by which such purity levels are determined.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications

The trifluoroacetyl (Tfac) group is a well-established protecting group for amines in peptide synthesis. Its utility in solid-phase peptide synthesis (SPPS) has been highlighted as an alternative to more common protecting groups like Fmoc and Boc. google.com Future research is expected to further exploit the unique stability and deprotection conditions of the Tfac group, particularly in the synthesis of complex peptides with sensitive side chains. google.com The development of N-tert-Butyl-2,2,2-trifluoroacetamide as a precursor for site-specific methylation of peptide backbones represents a significant strategy for modulating the pharmacokinetic properties of peptide-based drugs. google.comgoogle.com

Beyond peptide chemistry, the compound serves as a valuable building block for synthesizing trifluoromethyl-containing heterocycles, which are crucial scaffolds in medicinal and agricultural chemistry. Emerging applications in asymmetric synthesis are particularly promising. For instance, related N-sulfinyl trifluoroacetaldimines are used in Mannich reactions to produce chiral trifluoromethylpropargylamines, important moieties for biologically active compounds. nih.gov The development of new catalytic systems that can leverage the unique steric and electronic properties of the N-tert-butyl group in asymmetric transformations is an active area of investigation. This includes the design of reactions that achieve high levels of stereocontrol in the synthesis of complex chiral amines and their derivatives. nuph.edu.ua

Exploration of Unconventional Reactivity

A significant frontier in the chemistry of this compound involves the activation and functionalization of the traditionally inert carbon-fluorine (C-F) bonds of the trifluoromethyl group. This "unconventional reactivity" opens pathways to novel fluorinated molecules that are otherwise difficult to access.

Recent breakthroughs have demonstrated that trifluoroacetamides can undergo photochemical defluorinative alkylation. organic-chemistry.org This process enables the selective activation of a single C-F bond, allowing for the installation of valuable gem-difluoromethylene motifs into a variety of organic molecules. organic-chemistry.orgnih.gov One strategy employs a diaryl ketone hydrogen atom transfer (HAT) catalyst under LED irradiation, which facilitates the single-electron reduction of the trifluoroacetamide (B147638). organic-chemistry.org For N-aryl trifluoroacetamides, this transformation can be achieved through synergistic Lewis acid and photochemical activation, which lowers the reduction potential of the amide. nih.gov

Another innovative approach involves the sequential and controlled functionalization of C-F bonds through a spin-center shift (SCS) strategy. nih.govresearchgate.net This radical-based method allows for the stepwise replacement of one or two fluorine atoms from the trifluoromethyl group, with the ability to trap the resulting difluoro- and monofluoroalkyl radicals with different reagents. nih.gov This provides a powerful tool for creating diverse and selectively fluorinated products from a single precursor. nih.gov Furthermore, mechanochemical methods are being explored, such as the nickel-catalyzed defluorinative arylation of trifluoroacetamides, which proceeds via C-CF3 bond activation. organic-chemistry.org

| Method | Key Reagents/Conditions | Transformation | Reference |

|---|---|---|---|

| Photochemical Defluorinative Alkylation | Diaryl ketone HAT catalyst, Na-formate, 390 nm LED, Zn(OTf)₂ (for N-aryl amides) | R-NHCOCF₃ → R-NHCOCF₂-Alkyl | organic-chemistry.orgnih.gov |

| Sequential C-F Functionalization | 4-DMAP-boryl radical, radical traps | Stepwise conversion of -CF₃ to -CF₂R¹ and -CFR¹R² | nih.govresearchgate.net |

| Mechanochemical Defluorinative Arylation | Nickel catalyst, Dy₂O₃ additive, arylboronic acids | R-NHCOCF₃ → R-NHCO-Aryl | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous-flow processing is a major trend in modern chemistry, offering benefits such as improved safety, scalability, and efficiency. The synthesis of molecules involving trifluoroacetamide intermediates is well-suited for this transition.

The principles of automated synthesis, particularly in solid-phase synthesis, are also relevant. nih.gov While direct examples for this compound are emerging, the automation of sequential reaction steps, reagent delivery, and purification is a logical next step for leveraging its synthetic utility. Automated platforms can accelerate the exploration of its reactivity and the generation of libraries of novel compounds for screening in drug discovery and materials science.

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactants | Pyridin-2-ylmethanamine, Trifluoroacetic acid (TFA), T3P | High yield of trifluoroacetamide intermediate | acs.org |

| Solvent | CH₂Cl₂ | ||

| Temperature | Optimized between 25-80 °C | ||

| Pressure | 6 bar (to prevent solvent evaporation) |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry